Physicochemical Profiling and Application of (3,4-Dimethyl-piperazin-1-yl)-acetic acid in Advanced Drug Design
Physicochemical Profiling and Application of (3,4-Dimethyl-piperazin-1-yl)-acetic acid in Advanced Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the piperazine ring is universally recognized as a "privileged scaffold," serving as a core structural component in a vast array of FDA-approved therapeutics[1]. (3,4-Dimethyl-piperazin-1-yl)-acetic acid (CAS: 1343273-27-7)[2] represents a highly specialized derivative of this scaffold. By combining the conformational rigidity of a substituted piperazine with the synthetic versatility of an acetic acid handle, this molecule has emerged as a critical building block in bioconjugation, targeted protein degradation (PROTACs), and antibody-drug conjugates (ADCs)[3][4].
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic molecular descriptors. Here, we will dissect the causality behind its physicochemical behavior—specifically how its 3,4-dimethyl substitution pattern and zwitterionic nature dictate its pharmacokinetic advantages—and provide field-validated protocols for its integration into complex heterobifunctional molecules.
Structural & Physicochemical Dynamics
The utility of (3,4-Dimethyl-piperazin-1-yl)-acetic acid stems from a precise balance of steric hindrance, electronic distribution, and diprotic basicity[1].
Zwitterionic Nature and pKa Tuning
As a diprotic base with a carboxylic acid moiety, this compound exists in multiple protonation states depending on the physiological pH.
-
Carboxylic Acid (pKa ~1.85): The acetic acid group is highly acidic and remains deprotonated (anionic) under physiological conditions (pH 7.4)[5].
-
N1 Tertiary Amine (pKa ~3.5 - 4.5): The nitrogen atom adjacent to the acetic acid experiences strong electron-withdrawing inductive effects from the carboxylate group, significantly lowering its basicity compared to a standard secondary amine.
-
N4 Tertiary Amine (pKa ~8.0 - 8.5): The nitrogen bearing the methyl group experiences electron-donating inductive effects, maintaining a high pKa. This ensures the molecule remains partially protonated at physiological pH, enhancing aqueous solubility and forming stable salt bridges with target proteins[1].
Conformational Rigidity and Permeability
Early PROTAC designs relied heavily on highly flexible polyethylene glycol (PEG) linkers. However, recent lead optimization campaigns have demonstrated that rigid linkers—specifically those incorporating piperazine or piperidine moieties—drastically improve oral bioavailability and cell permeability[4]. The 3,4-dimethyl substitution on this specific scaffold introduces a calculated steric penalty that restricts the ring to a stable chair conformation. This rigidity reduces the entropic cost of binding when the PROTAC forms a ternary complex with the E3 ligase and the target protein of interest (POI).
Quantitative Data Summary
| Property | Value / Descriptor | Mechanistic Implication |
| Chemical Formula | C8H16N2O2 | Small molecular footprint ideal for linker design. |
| Molecular Weight | 172.23 g/mol | Low MW prevents excessive bulk in heterobifunctional degraders. |
| CAS Number | 1343273-27-7[2] | Unique identifier for procurement and library indexing. |
| Predicted pKa (Acid) | ~1.85[5] | Ensures rapid deprotonation for esterification or amide coupling. |
| LogP (Physiological) | < 0 (Highly Polar) | Enhances aqueous solubility and limits off-target lipophilic toxicity. |
Visualizing Molecular Workflows
To understand how this molecule functions in a drug discovery pipeline, we must visualize its integration. The acetic acid functional group allows for rapid conjugation with amine-bearing warheads via standard peptide coupling reactions[3].
PROTAC assembly workflow using the rigid piperazine-acetic acid linker.
pH-dependent protonation states of the piperazine-acetic acid scaffold.
Self-Validating Experimental Protocols
Scientific integrity demands that protocols are not just lists of instructions, but self-validating systems where success or failure can be analytically proven at each step.
Protocol 1: Amide Coupling for PROTAC Linker Assembly
Objective: Conjugate the acetic acid moiety of (3,4-Dimethyl-piperazin-1-yl)-acetic acid to a primary amine on a target protein warhead. Causality: We utilize EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). EDC is a water-soluble carbodiimide, allowing the urea byproduct to be easily washed away during aqueous extraction. HOBt is critical here; it reacts with the O-acylisourea intermediate to form a stable, yet highly reactive, active ester, preventing the racemization of any adjacent chiral centers[6].
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of (3,4-Dimethyl-piperazin-1-yl)-acetic acid in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert nitrogen atmosphere.
-
Reagent Addition: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt·xH2O to the solution. Stir at 0°C for 30 minutes to ensure complete formation of the active ester[6].
-
Amine Introduction: Add 1.0 eq of the amine-bearing warhead, followed by 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to maintain a basic environment, ensuring the nucleophilic amine remains unprotonated.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Self-Validation Step (LC-MS): Before workup, sample 5 µL of the reaction mixture, dilute in Acetonitrile, and inject into an LC-MS. Validation metric: The disappearance of the starting material mass and the appearance of a new peak corresponding to [Mlinker+Mwarhead−18(H2O)]+ confirms successful amide bond formation.
-
Workup: Wash the organic layer sequentially with saturated NaHCO3 , 1M HCl , and brine to remove unreacted EDC, HOBt, and DIPEA salts.
Protocol 2: Potentiometric Titration for pKa Determination
Objective: Empirically determine the macroscopic pKa values of the diprotic piperazine nitrogens and the carboxylic acid. Causality: Because theoretical pKa predictions often fail to account for the exact steric shielding provided by the 3,4-dimethyl groups, empirical potentiometric titration is required to understand the molecule's exact ionization state in blood plasma.
Step-by-Step Methodology:
-
Preparation: Dissolve 50 mg of the compound in 50 mL of 0.15 M KCl (to maintain a constant ionic strength mimicking physiological conditions).
-
Acidification: Lower the pH of the solution to 1.5 using standardized 0.1 M HCl, ensuring the molecule is fully in its cationic state.
-
Titration: Using an automated titrator, add standardized 0.1 M NaOH in 0.05 mL increments under constant stirring and nitrogen blanketing (to prevent CO2 absorption from the air, which forms carbonic acid and skews results).
-
Data Acquisition: Record the pH after each addition until the pH reaches 11.0.
-
Self-Validation Step (Reversibility): Immediately back-titrate the solution using 0.1 M HCl back to pH 1.5. Validation metric: The forward and backward titration curves must perfectly overlay. Any hysteresis indicates that the compound degraded at high pH rather than simply deprotonating.
-
Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The peaks of this derivative curve represent the exact pKa values of the carboxylic acid and the N4 amine.
References
-
Varela et al. "Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity". National Institutes of Health (PMC). Available at:[Link]
-
Atilaw et al. "Impact of Linker Composition on VHL PROTAC Cell Permeability". National Institutes of Health (PMC). Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2757019-36-4|rel-Methyl 2-((2R,6S)-2,6-dimethylpiperazin-1-yl)acetate hydrochloride|BLD Pharm [bldpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 54699-92-2 | CAS DataBase [m.chemicalbook.com]
- 6. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
